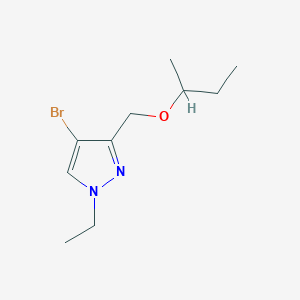

4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

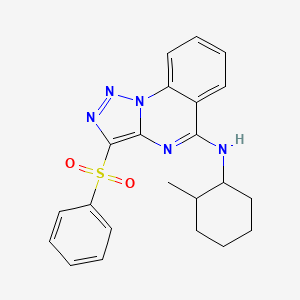

“4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole” is a chemical compound with the molecular formula C11H19BrN2O . It has an average mass of 275.185 Da and a mono-isotopic mass of 274.068054 Da .

Molecular Structure Analysis

The molecular structure of “4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This ring is substituted at the 4-position with a bromine atom, at the 3-position with a sec-butoxymethyl group, and at the 1-position with an ethyl group .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

4-bromo-1H-pyrazole derivatives have been synthesized and evaluated for their potential in treating bacterial and fungal infections. For instance, the synthesis of certain bromo compounds and their bipyrazolyl derivatives has shown promising in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergilus flavus and Aspergillus niger (Pundeer et al., 2013).

Tautomerism and Molecular Structure

Research on the tautomerism of 4-bromo-1H-pyrazoles in solid state and solution, utilizing multinuclear magnetic resonance spectroscopy and X-ray crystallography, has been instrumental in understanding their molecular structures. This research has implications for chemical synthesis and the design of new compounds (Trofimenko et al., 2007).

Synthesis of Diverse Derivatives

The use of brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives has been explored. These derivatives have applications in developing new chemical entities for potential use in pharmaceuticals and material sciences (Martins et al., 2013).

Catalytic and Chemical Reactions

Pyrazole compounds, including those substituted with bromo groups, have been used in catalytic reactions. For instance, research into palladium(II) complexes of pyrazolated thio/selenoethers has shown their potential as catalysts in Suzuki-Miyaura coupling reactions and in the synthesis of nano-particles (Sharma et al., 2013).

Anticancer Properties

Some 4-bromo-1H-pyrazole derivatives have been synthesized and tested for their in-vitro anti-cancer activity against various human cancer cell lines. Certain compounds have shown significant activity, indicating their potential in developing new anticancer agents (Srour et al., 2018).

Propriétés

IUPAC Name |

4-bromo-3-(butan-2-yloxymethyl)-1-ethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2O/c1-4-8(3)14-7-10-9(11)6-13(5-2)12-10/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVLRJBLUCOBRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCC1=NN(C=C1Br)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2366155.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2366157.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2366160.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B2366163.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)

![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)